molecular formula C6H9N3O B6203718 5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-amine CAS No. 1780169-67-6

5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B6203718
CAS No.: 1780169-67-6
M. Wt: 139.2
InChI Key:
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Description

5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains a 1,3,4-oxadiazole ring substituted with a 1-methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of 1-methylcyclopropyl hydrazide with an appropriate carboxylic acid derivative can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The oxadiazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The 1-methylcyclopropyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure but differ in their substituents.

    Cyclopropyl derivatives: Compounds with cyclopropyl groups attached to different heterocyclic rings.

Uniqueness

5-(1-methylcyclopropyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the 1-methylcyclopropyl group and the 1,3,4-oxadiazole ring. This combination can result in unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1780169-67-6

Molecular Formula

C6H9N3O

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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